4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Formation of the Pyrimidine Ring: The pyrimidine ring is usually synthesized through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
N-{2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl}-3-methoxybenzamide: A selective dopamine receptor ligand.
Uniqueness
4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is unique due to its combination of a piperazine ring, a pyrimidine ring, and a chlorophenyl group. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H22ClN5 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C17H22ClN5/c1-21(2)17-19-7-6-16(20-17)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
QIWBRHYSOIVBBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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